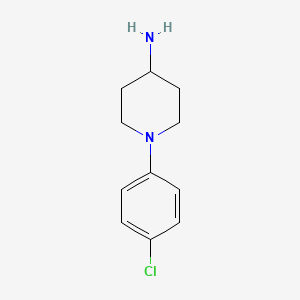

1-(4-Chlorophenyl)piperidin-4-amine

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active molecules. rasayanjournal.co.ingoogle.com It is, in fact, the most frequently encountered heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA). rasayanjournal.co.innih.gov The prevalence of this scaffold can be attributed to its versatile chemical properties and its ability to serve as a robust framework for constructing complex molecular architectures. The piperidine moiety is a cornerstone of over 70 commercially successful drugs, including several blockbuster medications. rasayanjournal.co.innih.gov

The therapeutic applications of piperidine derivatives are remarkably diverse, spanning a wide range of medical needs. These compounds have been successfully developed as central nervous system (CNS) modulators, anti-aggregating agents, anticoagulants, antihistamines, anticancer agents, and analgesics. rasayanjournal.co.innih.gov The conformational flexibility of the piperidine ring allows it to interact with a variety of biological targets with high affinity and specificity.

Furthermore, the introduction of chirality into the piperidine scaffold offers an additional layer of sophistication in drug design. Chiral piperidine derivatives can lead to significant improvements in a molecule's pharmacological profile by:

Modulating physicochemical properties, such as solubility and lipophilicity. google.comprepchem.comchemicalbook.com

Enhancing biological activity and selectivity for the intended target. google.comprepchem.comchemicalbook.com

Improving pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). google.comprepchem.comchemicalbook.com

Reducing off-target effects, such as cardiac hERG toxicity. google.comprepchem.comchemicalbook.com

The ability to fine-tune these properties makes the piperidine scaffold an exceptionally valuable tool for medicinal chemists in the quest for safer and more effective drugs.

Research Trajectory and Focus Areas for 1-(4-Chlorophenyl)piperidin-4-amine Derivatives

While the broader class of piperidine-containing molecules is well-established, the research trajectory for specific derivatives, such as those of this compound, is often focused on developing novel therapeutic agents with improved efficacy and target selectivity. The core structure of this compound presents several points for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

A significant area of research for analogous 4-aminopiperidine (B84694) structures involves their development as kinase inhibitors. For instance, a notable research effort focused on the discovery of potent and selective inhibitors of Protein Kinase B (PKB/Akt), a key enzyme in cell signaling pathways that is often dysregulated in cancer. acs.org In this context, derivatives of a closely related scaffold, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine, were synthesized and evaluated.

Initial lead compounds in this series, such as those bearing a 4-chlorobenzyl group at the 4-position of the piperidine ring, demonstrated potent inhibition of PKB. acs.org However, these early analogs suffered from metabolic instability, leading to rapid clearance from the body and poor oral bioavailability. acs.org This is a common challenge in drug development, where a compound may show excellent activity in vitro but fail in vivo due to unfavorable pharmacokinetic properties.

To address these limitations, researchers have explored modifications to the linker between the piperidine core and the lipophilic substituent. This led to the development of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides. acs.org These derivatives, where a carboxamide group serves as the linker, exhibited not only retained potency against PKB but also significantly improved oral bioavailability. acs.org This highlights a key research trajectory: the optimization of lead compounds to overcome pharmacokinetic hurdles while maintaining or improving their primary pharmacological activity.

The table below summarizes the evolution of these inhibitors, showcasing the impact of structural modifications on both potency and selectivity.

| Compound | Lipophilic Group at C4 | Linker | PKB Kᵢ (nM) | PKA Kᵢ (nM) | Selectivity (PKA/PKB) |

| 2 | 4-Chlorobenzyl | Direct | 18 | 500 | ~28 |

| 19 | 4-Chlorophenoxy | Ether | 16 | 18 | ~1 |

| 21 | 4-Chlorophenyl | Amide | 34 | 1200 | ~35 |

| 12 | 2,4-Dichlorobenzyl | Direct | 11 | 1700 | ~155 |

Data sourced from a study on Protein Kinase B inhibitors. acs.org

The research on these and other related 4-aminopiperidine derivatives underscores the importance of this scaffold in medicinal chemistry. The focus remains on leveraging the structural features of the 1-(substituted-phenyl)piperidin-4-amine core to design novel compounds for a variety of therapeutic targets, with a significant emphasis on overcoming the challenges of metabolism and bioavailability to produce clinically viable drug candidates.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2/c12-9-1-3-11(4-2-9)14-7-5-10(13)6-8-14/h1-4,10H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMPIHBHYDNQTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorophenyl Piperidin 4 Amine and Its Analogues

Established Synthetic Routes and Reaction Pathways

The construction of the 1-aryl-4-aminopiperidine framework can be approached through several established routes. A common strategy involves the initial formation of a piperidine-4-one ring, followed by the introduction of the amino group at the C4 position and the aryl group at the N1 position. Alternatively, the piperidine (B6355638) ring itself can be formed through cyclization reactions that already incorporate some of the required functionalities.

Key Precursors and Starting Materials

The synthesis of 1-(4-chlorophenyl)piperidin-4-amine and its analogues relies on a selection of key starting materials. A primary and versatile precursor is N-substituted piperidin-4-one . The substituent on the nitrogen atom often serves as a protecting group, such as a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) group, which can be removed or modified in later steps. For instance, a library of 4-aminopiperidines has been synthesized starting from various N-substituted 4-piperidone derivatives through reductive amination. mdpi.com

A pivotal method for introducing the C4-amino group is the reductive amination of these N-substituted 4-piperidones. This two-step one-pot process involves the reaction of the ketone with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. Common reducing agents for this transformation include sodium triacetoxyborohydride. mdpi.com

Another important precursor for introducing the aryl group at the C4 position in related structures is 4-chlorophenylmagnesium bromide , a Grignard reagent. This is particularly useful in syntheses that first construct a 4-aryl-4-hydroxypiperidine, which can then be converted to the 4-amino analogue.

For syntheses that build functionality onto an existing piperidine ring, isonipecotate (piperidine-4-carboxylate) serves as a valuable starting material. Alkylation at the C4 position of isonipecotate is a key step in an efficient method for preparing 4-substituted-4-aminopiperidine derivatives. nih.gov

| Precursor | Role in Synthesis | Common Transformations |

| N-substituted piperidin-4-one | Core piperidine scaffold | Reductive amination, Grignard addition |

| Isonipecotate | Piperidine backbone with C4 handle | C4-Alkylation followed by Curtius rearrangement |

| 4-Chlorophenylmagnesium bromide | Source of the 4-chlorophenyl group | Grignard reaction with piperidin-4-ones |

| tert-Butyl carbamate | Nitrogen source for Boc-protected amine | Reaction with piperidinones to form imines |

Ring Formation and Derivatization Strategies

A variety of reaction pathways are employed to form the piperidine ring and to introduce or modify the functional groups on the this compound scaffold. These strategies include classical condensation reactions, organometallic additions, and further functionalization of the piperidine nitrogen and the C4-amino group.

The Mannich reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds and the introduction of an aminomethyl group. oarjbp.comnih.gov This reaction involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, with formaldehyde and a primary or secondary amine. While direct synthesis of the target compound's core via a simple Mannich reaction is less common, the reaction is valuable for building more complex structures from piperidine precursors. For example, bispidines, which are bicyclic compounds, have been synthesized using 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl (4-amino-TEMPO) as the amine component in a Mannich-type condensation, demonstrating the reactivity of the 4-amino group in such transformations. researchgate.net The products of Mannich reactions, known as Mannich bases, are themselves versatile intermediates for further synthetic modifications. oarjbp.comias.ac.in

Grignard reactions are fundamental in the synthesis of arylpiperidines, providing an effective method for creating carbon-carbon bonds. wikipedia.org A key application is the addition of an aryl Grignard reagent to a piperidin-4-one derivative. For instance, the synthesis of the closely related compound, 4-(4-chlorophenyl)piperidin-4-ol, is commonly achieved through the reaction of 4-chlorophenylmagnesium bromide with an N-protected piperidin-4-one. This resulting tertiary alcohol can serve as an intermediate for the introduction of the amino group.

More directly, Grignard reagents can be used to synthesize 4-amino-4-arylpiperidines. One concise method involves the addition of benzyl Grignard reagents to a tert-butanesulfinyl imine derived from N-Boc-piperidin-4-one. thieme-connect.com This approach allows for the one-pot synthesis of various substituted 4-benzyl-4-aminopiperidines, which are structural analogues of the target compound. thieme-connect.com

| Reaction | Reagents | Intermediate/Product |

| Grignard Addition | 4-Chlorophenylmagnesium bromide, N-protected-4-piperidone | 4-(4-Chlorophenyl)-4-hydroxypiperidine |

| Grignard Addition to Imine | Benzylmagnesium chloride, Sulfinyl imine of N-Boc-4-piperidone | 4-Benzyl-4-(N-sulfinylamino)piperidine |

Alkylation and acylation reactions are crucial for the derivatization of the piperidine ring, allowing for the introduction of a wide range of functional groups. These reactions can be performed on the piperidine nitrogen (N1) or the 4-amino group.

N-Alkylation and N-Acylation: A common strategy for synthesizing libraries of analogues involves starting with a core like 4-amino-1-Boc-piperidine. The 4-amino group can be further functionalized through reductive amination with various aldehydes or alkylation with alkyl bromides. nih.gov Subsequently, the Boc protecting group on the piperidine nitrogen can be removed, allowing for a second round of derivatization at the N1 position. nih.gov Similarly, acylation with acyl chlorides or sulfonylation with sulfonyl chlorides can be used to introduce amide and sulfonamide functionalities. nih.gov

C4-Alkylation: An alternative approach to building complexity involves the alkylation of precursors at the C4 position. An efficient synthesis of 4-substituted-4-aminopiperidines uses isonipecotate as a starting material, where the alkylation of the carbon atom at the 4-position is a key step before converting the ester group into an amine via a Curtius rearrangement. nih.gov

| Position | Reaction | Reagents | Purpose |

| N1 | Alkylation | Alkyl halides (e.g., R-Br), Base (e.g., K2CO3) | Introduce substituents on the piperidine nitrogen |

| C4-Amino | Reductive Amination | Aldehydes (R-CHO), NaBH(OAc)3 | Introduce substituents on the exocyclic amine |

| C4-Amino | Acylation | Acyl chlorides (R-COCl), Base (e.g., NEt3) | Form amides |

| C4 | Alkylation | LDA, Alkyl halides (e.g., ArCH2Br) on isonipecotate | Introduce substituents at the C4 position |

An alternative strategy for constructing the piperidine ring involves the nucleophilic ring-opening of strained heterocyclic systems, such as aziridines. Specifically, bicyclic aziridinium ions can serve as precursors to substituted piperidines. These ions are generated in situ from aziridines bearing a suitable leaving group on a side chain. nih.govresearchgate.net

The regioselective ring-opening of these bicyclic aziridinium ions with nucleophiles can lead to the formation of piperidine rings. frontiersin.org For example, the alkylative ring-opening of a 1-azoniabicyclo[4.1.0]heptane intermediate with an organocopper reagent, which can be derived from a Grignard reagent, results in the formation of a 2-alkyl-substituted piperidine. frontiersin.orgnih.gov This method allows for the stereoselective construction of the piperidine scaffold through carbon-carbon bond formation. frontiersin.orgnih.gov While this approach directly furnishes a substituted piperidine, subsequent steps would be required to introduce the specific 1-(4-chlorophenyl) and 4-amino functionalities of the target compound.

Advanced Synthetic Approaches and Process Optimization

The synthesis of this compound and its analogs benefits from advanced catalytic systems and stereoselective methods that allow for precise control over the molecular architecture.

Catalyst Systems in Piperidine Derivative Synthesis

The construction of the N-aryl bond in this compound is most effectively achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. wikipedia.orglibretexts.org The Buchwald-Hartwig amination, in particular, stands out as a powerful method for forming C-N bonds. wikipedia.org This reaction typically employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide (in this case, 1-bromo-4-chlorobenzene or 1-chloro-4-iodobenzene) with piperidin-4-amine.

The choice of ligand is critical to the success of the Buchwald-Hartwig amination, influencing reaction rates, yields, and functional group tolerance. fishersci.ca For the synthesis of N-aryl piperidines, bulky and electron-rich phosphine ligands are often favored. These ligands stabilize the palladium(0) active species and facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

Table 1: Common Catalyst Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Typical Temperature |

| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | 80-110 °C |

| Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | 80-110 °C |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Toluene | 100 °C |

This table presents typical catalyst systems used for Buchwald-Hartwig amination reactions for the synthesis of N-aryl amines. nih.gov

Reductive amination offers an alternative and widely used pathway to secondary and tertiary amines. wikipedia.org This method involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For the synthesis of this compound, this could involve the reaction of 4-chloroaniline with a protected 4-piperidone, followed by reduction of the resulting imine or enamine. Common reducing agents for this transformation include sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN). commonorganicchemistry.comharvard.edu STAB is often preferred due to its selectivity for imines over ketones and its milder nature. commonorganicchemistry.com

Stereoselective Synthesis of Piperidine Analogs

The synthesis of chiral piperidine analogs is of significant interest in medicinal chemistry. Rhodium-catalyzed asymmetric hydrogenation of enamines or pyridine derivatives provides a powerful tool for accessing enantiomerically enriched piperidines. nih.gov For instance, chiral piperidines can be prepared from pyridinium salts via a rhodium-catalyzed reductive transamination reaction with excellent diastereo- and enantio-selectivities. bu.eduresearchgate.net This method introduces a chiral primary amine under reducing conditions, which induces chirality on the piperidine ring. bu.eduresearchgate.net

Chemical Reactivity and Transformation Studies

The chemical reactivity of this compound is influenced by the interplay of the electron-withdrawing chlorophenyl group and the nucleophilic piperidine nitrogen.

Oxidative Reaction Mechanisms of this compound Related Compounds

The piperidine ring, particularly the nitrogen atom and the adjacent carbon atoms, is susceptible to oxidation. The metabolic fate of drugs containing a 4-aminopiperidine (B84694) moiety often involves N-dealkylation, a process catalyzed by cytochrome P450 enzymes, with CYP3A4 being a major isoform. nih.govacs.org This oxidative N-dealkylation proceeds through the hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate that subsequently breaks down. mdpi.comlookchem.com

In the context of this compound, oxidative metabolism would likely target the piperidine ring nitrogen or the bond connecting the phenyl ring to the piperidine nitrogen. N-oxidation of the piperidine nitrogen is a possible metabolic pathway. acs.org Furthermore, oxidative cleavage of the N-aryl bond could lead to the formation of 4-chloroaniline and piperidin-4-amine derivatives. The presence of the electron-withdrawing chlorine atom on the phenyl ring can influence the electron density of the piperidine nitrogen, thereby affecting the rate and regioselectivity of oxidation.

Degradation Pathways Analysis

The degradation of this compound can be initiated by various environmental factors, including light. Photodegradation is a potential pathway for the breakdown of compounds containing chlorophenyl moieties. nih.gov The absorption of UV light can lead to the homolytic cleavage of the carbon-chlorine bond, generating reactive radical species. These radicals can then participate in a cascade of reactions, leading to the degradation of the molecule. The photodegradation of related aromatic amines has been shown to produce a variety of products, including hydroxylated and nitrated derivatives. nih.gov

Analytical Characterization Techniques in Synthetic Organic Chemistry

The unambiguous identification and characterization of this compound and its analogs rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the chlorophenyl ring, typically in the range of δ 6.5-7.5 ppm. The protons on the piperidine ring would appear as multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton of the amine group would likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule. Characteristic signals would be observed for the aromatic carbons, with the carbon attached to the chlorine atom appearing at a distinct chemical shift. The carbons of the piperidine ring would resonate in the aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1' (C-N) | 148-152 |

| C2', C6' | 118-122 |

| C3', C5' | 128-132 |

| C4' (C-Cl) | 124-128 |

| C2, C6 (piperidine) | 48-52 |

| C3, C5 (piperidine) | 30-34 |

| C4 (piperidine) | 49-53 |

This table presents predicted ¹³C NMR chemical shifts based on data for structurally similar compounds. spectrabase.comspectrabase.com

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), the molecular ion peak (M+) would be observed. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for N-aryl piperidines include cleavage of the bond between the phenyl group and the piperidine nitrogen, as well as fragmentation of the piperidine ring itself.

Table 3: Expected Mass Spectral Fragmentation of this compound

| m/z Value | Proposed Fragment |

| 210/212 | [M]+ (Molecular ion) |

| 111/113 | [Cl-C₆H₄]+ |

| 99 | [C₅H₁₁N₂]+ |

| 84 | [C₅H₁₀N]+ |

This table outlines the expected major fragments in the mass spectrum of this compound based on typical fragmentation patterns of related compounds. researchgate.netchemguide.co.ukresearchgate.netlibretexts.org

Spectroscopic Analysis (NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the 4-chlorophenyl ring typically appear as two doublets in the downfield region (approximately δ 7.2-6.8 ppm) due to the para-substitution pattern. The protons on the piperidine ring would produce more complex signals in the upfield region (approximately δ 1.5-3.5 ppm). The methine proton at the C4 position (CH-NH) would be distinct from the methylene (CH₂) protons at the C2, C3, C5, and C6 positions. The amine proton (NH) signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. For an analogue, N-(4-Chlorophenyl)-1-(3-fluorobenzyl)piperidin-4-amine, characteristic shifts are observed that help infer the spectrum for the target compound spectrabase.com. One would expect to see signals for the two distinct aromatic carbons of the chlorophenyl group (ipso- and ortho/meta-carbons), and multiple signals for the saturated carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. For the related compound 1-(4-Chlorophenyl)piperazine, a secondary amine N-H stretch is observed around 3099 cm⁻¹ scispace.com.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Secondary Amine) | 3300 - 3500 | Stretching |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 2960 | Stretching |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular ion peak (M+) for this compound (C₁₁H₁₅ClN₂) would be observed at an m/z corresponding to its molecular weight (approximately 210.09 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern (M+2 peak) at an approximate 3:1 ratio would be expected.

Common fragmentation patterns for amines involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom libretexts.orglibretexts.org. This can lead to the formation of stable iminium ions.

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 211.09966 |

| [M+Na]⁺ | 233.08160 |

| [M-H]⁻ | 209.08510 |

| [M]⁺ | 210.09183 |

Chromatographic Purity Assessment (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific analytical technique used for separating, identifying, and quantifying components in a mixture. It is the method of choice for assessing the purity of pharmaceutical compounds like this compound and its analogues.

The methodology combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection capabilities of mass spectrometry. This is particularly useful for identifying and quantifying trace-level impurities that may not be detectable by other methods nih.govalternative-therapies.com.

Methodology

A typical LC-MS method for purity assessment involves the following:

Column: A reversed-phase column, such as a C18, is commonly used for the separation of amine-containing compounds nih.gov.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve optimal separation of the main compound from any potential impurities nih.govgassnova.no.

Detector: The mass spectrometer, often a triple quadrupole or ion trap, is typically operated in electrospray ionization (ESI) positive mode, which is well-suited for analyzing amines as they are easily protonated gassnova.no. Detection can be performed in full scan mode to identify unknown impurities or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive quantification of known impurities.

The results from an LC-MS analysis provide a chromatogram showing the separation of different components over time. The peak corresponding to this compound should be the major peak, and its identity is confirmed by the corresponding mass spectrum. Any other peaks are indicative of impurities, which can also be identified or characterized by their respective mass spectra. The purity is then calculated based on the relative peak areas, often using a UV detector signal from the HPLC in conjunction with the MS data. This dual-detection approach ensures both accurate quantification and confident identification of all components in the sample.

Pre Clinical Biological and Pharmacological Evaluation of 1 4 Chlorophenyl Piperidin 4 Amine Derivatives

Target Identification and Molecular Interactions

The diverse biological activities of 1-(4-Chlorophenyl)piperidin-4-amine derivatives are a function of their interactions with various physiological targets. This section explores the binding affinities and modulatory effects of these compounds on several key receptors and signaling pathways.

Receptor Binding Affinity and Ligand Interactions

The interaction of this compound derivatives with specific receptors is a critical determinant of their pharmacological profiles. The following subsections provide a detailed overview of their binding affinities and ligand interactions at various receptor sites.

Derivatives of the 1-(4-chlorophenyl)piperidine (B8671986) scaffold have been investigated for their affinity towards dopamine (B1211576) D2-like receptors. Notably, the metabolite of the well-known antipsychotic haloperidol (B65202), 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP), which features the 1-(4-chlorophenyl)piperidine core, has been studied for its dopamine receptor binding properties. Radioligand binding assays revealed that HPTP binds to D2 receptors with a significantly higher affinity than to D1 receptors. nih.gov The affinity of HPTP for D2 receptors, however, is approximately nine-fold lower than that of its parent compound, haloperidol. nih.gov

Structure-activity relationship (SAR) studies on related series of compounds indicate that the nature of the substituent on the phenyl ring can influence binding affinity for the D2 receptor. For instance, in some series, a chloro substituent is preferred over other groups like methyl or nitro, resulting in comparable or higher affinity. researchgate.net

Dopamine Receptor Binding Affinities of a Haloperidol Metabolite

| Compound | D1 Receptor Ki (µM) | D2 Receptor Ki (nM) |

|---|---|---|

| 4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydropyridine (HPTP) | 54.9 | 329.8 |

| Haloperidol | 35.8 | 39.1 |

Data sourced from a study evaluating the dopamine receptor binding of haloperidol and its metabolite. nih.gov

The 1-(4-chlorophenyl)piperidine moiety is a key structural feature in some allosteric modulators of the cannabinoid receptor 1 (CB1). A prominent example is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), which acts as a negative allosteric modulator (NAM) of the CB1 receptor. researchgate.netnih.gov This means that it binds to a site on the receptor that is different from the primary (orthosteric) binding site for endogenous cannabinoids, and in doing so, it modulates the receptor's activity. researchgate.net

Specifically, PSNCBAM-1 has been shown to increase the binding of CB1 receptor agonists while concurrently decreasing their functional responses in various in vitro assays. researchgate.net Structure-activity relationship studies on analogues of PSNCBAM-1 have highlighted the importance of the 4-chlorophenyl group for its activity at the CB1 receptor. nih.gov For instance, replacing the 4-chlorophenyl group with other electron-deficient aromatic groups can lead to compounds with comparable potency. nih.gov One such analogue, with a 4-cyano group instead of the 4-chlorophenyl, demonstrated high potency in both CB1 calcium mobilization and radioligand binding assays. nih.gov

Activity of PSNCBAM-1 and an Analog at the CB1 Receptor

| Compound | Modification | Effect on [3H]CP55,940 Binding (EC50) | Maximum Enhancement of Binding (Emax) |

|---|---|---|---|

| PSNCBAM-1 (4) | 4-chlorophenyl group | 167 nM | ~74% |

| Analog (29) | 4-cyanophenyl group | Potent activity noted | Data not specified |

Data from a structure-activity relationship study on PSNCBAM-1 analogues. nih.gov

Research into the effects of this compound derivatives specifically on the Wnt/β-catenin signaling pathway is limited. However, studies on structurally related piperidine-containing compounds have identified modulators of this pathway. One such compound is (1-(4-(naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine, which has been identified as a Wnt/β-catenin pathway agonist. researchgate.net This compound shares the piperidin-4-yl-methanamine core structure. It has been shown to antagonize the effects of Dickkopf-1 (Dkk1), a negative regulator of the Wnt pathway, thereby promoting the accumulation of active β-catenin. researchgate.net

While this compound does not possess the 1-(4-chlorophenyl) substitution, its activity highlights the potential for piperidine-based scaffolds to interact with and modulate the Wnt/β-catenin signaling cascade. Further research is required to determine if derivatives of this compound exhibit similar agonistic properties on this pathway.

Derivatives of the 1-(4-chlorophenyl)piperidine scaffold have been explored as antagonists of the C-X-C chemokine receptor type 4 (CXCR4). In one study, a virtual screening hit containing an N-substituted piperidin-4-yl-methanamine core with a chlorinated phenyl group was used as a starting point for the development of novel CXCR4 antagonists. nih.gov The subsequent exploration of various substitutions on the piperidine (B6355638) nitrogen led to the identification of compounds with improved binding affinity and antagonistic activity. nih.gov

Docking studies of these compounds into the CXCR4 receptor suggest that the chlorinated phenyl group can occupy a hydrophobic pocket within the receptor, contributing to the binding interaction. nih.gov The design strategy involved modifying both amine moieties of the scaffold to optimize interactions with key residues in the CXCR4 binding site, such as D97 and E288. nih.gov

CXCR4 Receptor Binding of a Piperidin-4-yl-methanamine Derivative

| Compound | Core Structure | pIC50 for 125I-CXCL12 Displacement |

|---|---|---|

| Fragment 2 | N-benzyl-1-(4-chlorophenyl)piperidin-4-yl-methanamine | 5.0 |

Data from a study on the structure-based exploration of N-substituted piperidin-4-yl-methanamine CXCR4 antagonists. nih.gov

Structurally related compounds, specifically 4,4'-(piperidin-4-ylidenemethylene)bisphenol derivatives, have been synthesized and evaluated as modulators of the estrogen receptor (ER). nih.gov These studies have shown that the introduction of hydrophobic substituents on the nitrogen atom of the piperidine ring can enhance the binding affinity for ERα. nih.gov

Furthermore, the introduction of methyl groups adjacent to the piperidine ring nitrogen was found to significantly increase ERα binding affinity. nih.gov For example, an N-acetyl-2,2,6,6-tetramethylpiperidine derivative demonstrated high affinity for ERα. nih.gov While these compounds are not direct derivatives of this compound, the findings underscore the potential for modifications to the piperidine ring and its nitrogen substituent to influence interactions with the human estrogen receptor.

Enzyme Inhibition Profiling

The following sections delineate the inhibitory activities of this compound derivatives against several key enzymes implicated in a range of pathologies.

Derivatives of this compound have been investigated as potent inhibitors of Akt (Protein Kinase B), a crucial node in cell signaling pathways that govern cell growth, proliferation, and survival. acs.orgnih.gov Dysregulation of the Akt pathway is a frequent event in various cancers, making it a prime target for therapeutic intervention.

One notable derivative is 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) , which has been identified as a potent ATP-competitive inhibitor of Akt. acs.orgnih.gov Further optimization of this series led to the discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) , a clinical candidate with enhanced potency and selectivity. acs.orgmanchester.ac.ukmedchemica.com The development of these compounds underscores the potential of the this compound core in generating effective Akt inhibitors.

| Compound Name/Reference | Target | IC₅₀ (nM) |

| 4-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine (CCT128930) acs.orgnih.gov | PKBβ | Potent |

| 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) acs.orgmanchester.ac.ukmedchemica.com | Akt1/2/3 | Potent |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). Inhibition of MAGL leads to elevated levels of 2-AG, which can produce analgesic, anti-inflammatory, and anxiolytic effects. Several derivatives based on a piperidine scaffold have been explored for their MAGL inhibitory potential.

Research in this area has led to the development of reversible MAGL inhibitors. For instance, starting from the lead compound (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) , structural optimization resulted in the more potent inhibitor 17b . nih.gov Another related compound, (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone , has also been noted for its MAGL inhibitory properties. researchgate.net A class of benzylpiperidine-based MAGL inhibitors has also been synthesized, with compound 7 showing an encouraging IC₅₀ value. nih.govacs.org

| Compound Name/Reference | Target | Kᵢ (µM) | IC₅₀ (nM) |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(4-methoxyphenyl)methanone (CL6a) nih.gov | MAGL | 8.6 | - |

| Compound 17b nih.gov | MAGL | 0.65 | - |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone researchgate.net | MAGL | - | Potent |

| Benzylpiperidine derivative 7 nih.govacs.org | MAGL | - | 133.9 |

Kᵢ represents the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The simultaneous inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is an emerging therapeutic strategy for the management of pain and inflammation. nih.gov While direct derivatives of this compound for this dual target are not extensively reported, related piperidine-containing structures have been investigated.

For example, 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) is a potent dual inhibitor of human FAAH and sEH. nih.gov Although this compound features a 2-chlorophenylsulfonyl group instead of a 1-(4-chlorophenyl) group, its structure highlights the utility of the piperidine core in designing dual inhibitors.

| Compound Name/Reference | Target | IC₅₀ (nM) |

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) nih.gov | human FAAH | 9.8 |

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) nih.gov | human sEH | 2.5 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a key strategy for the treatment of infections caused by these bacteria.

A series of 1-[(4'-chlorophenyl)carbonyl-4-(aryl)thiosemicarbazide derivatives have been synthesized and shown to be potent inhibitors of urease, with several compounds exhibiting significantly greater activity than the standard inhibitor thiourea. nih.gov The substitution pattern on the aryl ring was found to be crucial for the inhibitory potential.

| Compound Name/Reference | IC₅₀ (µM) |

| 1-[(4'-chlorophenyl)carbonyl]-4-(phenyl)thiosemicarbazide nih.gov | 25.13 ± 0.13 |

| 1-[(4'-chlorophenyl)carbonyl]-4-(4-methylphenyl)thiosemicarbazide nih.gov | 2.31 ± 0.01 |

| 1-[(4'-chlorophenyl)carbonyl]-4-(4-chlorophenyl)thiosemicarbazide nih.gov | 2.14 ± 0.04 |

| 1-[(4'-chlorophenyl)carbonyl]-4-(2-nitrophenyl)thiosemicarbazide nih.gov | 1.14 ± 0.06 |

| 1-[(4'-chlorophenyl)carbonyl]-4-(4-bromophenyl)thiosemicarbazide nih.gov | 2.15 ± 0.05 |

| 1-[(4'-chlorophenyl)carbonyl]-4-(2,4-dichlorophenyl)thiosemicarbazide nih.gov | 0.32 ± 0.01 |

| Thiourea (Standard) nih.gov | 21.25 ± 0.13 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are the primary class of drugs used for the symptomatic treatment of Alzheimer's disease.

Derivatives of piperidine have been extensively studied as AChE inhibitors. nih.govnih.gov For instance, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated for their anti-AChE activity. nih.gov The substitution on the benzamide (B126) ring significantly influences the inhibitory potency.

| Compound Name/Reference | IC₅₀ (µM) |

| N-(2-(piperidin-1-yl)ethyl)-2-chlorobenzamide nih.gov | 0.09 ± 0.002 |

| N-(2-(piperidin-1-yl)ethyl)-3-chlorobenzamide nih.gov | 0.63 ± 0.0002 |

| N-(2-(piperidin-1-yl)ethyl)-2-fluorobenzamide nih.gov | 0.013 ± 0.0021 |

| Donepezil (Standard) nih.gov | 0.6 ± 0.05 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by triggering the release of pro-inflammatory cytokines. nih.govnih.gov Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases.

Currently, there is a lack of publicly available research specifically detailing the evaluation of this compound derivatives as inhibitors of the NLRP3 inflammasome. While various chemical scaffolds are being investigated for NLRP3 inhibition, the potential of this particular class of compounds in this therapeutic area remains to be explored.

Mechanistic Elucidation at the Molecular Level

The development of targeted therapies requires a deep understanding of how a drug molecule interacts with its biological target. For derivatives of this compound, researchers have employed a variety of techniques to elucidate their mechanism of action at the molecular level, including ligand-protein binding studies, allosteric modulation assays, and analyses of intracellular signaling pathways.

Ligand-Protein Binding Modes and Specificity

Computational modeling and experimental data have provided insights into the binding of this compound derivatives to their target proteins. Molecular dynamics simulations of a herkinorin (B1673126) derivative, for example, which shares structural similarities, predicted a binding free energy that closely matched experimental values. nih.gov These simulations revealed key interactions, such as a water-mediated bond with the amino acid H297⁶·⁵² and an interaction with N127²·⁶³, which helps to explain the compound's selectivity for the µ-opioid receptor over the δ-opioid receptor. nih.gov

Docking studies with other derivatives have highlighted the importance of specific amino acid residues in the binding pocket, such as R126, Y128, and R106. nih.gov The most potent compounds are able to form multiple hydrogen bonds with these residues, while less active compounds may only form weaker interactions or rely on less specific pi-pi stacking forces. nih.gov The orientation of the molecule within the binding pocket is also crucial, as demonstrated by a cyanophenyl derivative where the cyano group's interaction with R126 and Y128 likely accounts for its lower activity. nih.gov

The specificity of these compounds for their targets is a key aspect of their therapeutic potential. For instance, a series of 1H-indole-2-carboxamides showed excellent selectivity for the CB1 receptor over the CB2 receptor and lacked significant agonist activity at either, making them promising candidates for further development as allosteric modulators. unc.edu

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor that is different from the primary (orthosteric) binding site, and in doing so, they can alter the receptor's response to its natural ligand. Several derivatives of this compound have been investigated as allosteric modulators.

One such compound, PSNCBAM-1, has been identified as a cannabinoid CB1 receptor allosteric antagonist. nih.gov In functional assays, PSNCBAM-1 demonstrated noncompetitive antagonism, with a higher potency against the CB1 agonist CP55940 than for WIN55,212-2. nih.gov This ligand-dependent effect is a hallmark of allosteric modulation. nih.gov Furthermore, PSNCBAM-1 was able to reverse the effects of the inverse agonist AM251, further supporting its role as an allosteric modulator. nih.gov These findings suggest that allosteric antagonists like PSNCBAM-1 could offer a therapeutic advantage over traditional orthosteric antagonists. nih.gov

Another study on a series of 1H-indole-2-carboxamides found that these compounds act as negative allosteric modulators at the CB1 receptor, dose-dependently reducing the maximum effect (Emax) of the agonist CP55,940. unc.edu

Modulation of Intracellular Signaling Pathways

The binding of a ligand to its receptor initiates a cascade of events within the cell, known as intracellular signaling pathways. The ability of this compound derivatives to modulate these pathways is a key determinant of their pharmacological effects.

For example, herkinorin, a potent agonist of the µ-opioid receptor, is notable for its lack of β-arrestin recruitment. nih.gov This is significant because the β-arrestin pathway is implicated in the development of tolerance and other side effects associated with opioid use. nih.gov Molecular modeling suggests that herkinorin's unique binding mode, which involves an allosteric sodium ion binding site, may be responsible for this biased signaling. nih.gov

In another study, a series of N-[2-(substituted-phenyl)ethyl]-6-fluoro-4-quinazolinamines, derived from a related scaffold, were found to be potent inhibitors of never in mitosis A related kinase 4 (NEK4). mdpi.com This finding suggests that the anti-proliferative activity of these compounds may be at least partially mediated through the inhibition of this kinase. mdpi.com

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing a systematic framework for understanding how the chemical structure of a molecule influences its biological activity. By making targeted modifications to a lead compound and evaluating the effects of these changes, researchers can identify key structural features that are essential for activity and optimize the compound's properties.

Systematic Modification of the Piperidine Ring and Substituents

The piperidine ring is a common scaffold in many bioactive compounds, and its substitution pattern can have a profound impact on pharmacological activity. kcl.ac.ukmdpi.com For derivatives of this compound, SAR studies have explored the effects of modifying the piperidine ring and its substituents.

In one study, a series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives with different substituents at the nitrogen atom were synthesized and evaluated for their analgesic and hypotensive effects. nih.govresearchgate.net The results showed that all of the derivatives exhibited significant analgesic activity, suggesting that the core 4-(4'-chlorophenyl)-4-hydroxypiperidine scaffold is important for this effect. nih.govresearchgate.net

Another study focused on a series of piperidinol analogs with anti-tuberculosis activity. nih.gov This work identified two compounds, 1-((R)-3-(4-chlorophenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl)piperidin-4-ol and 1-((S)-3-(4-(trifluoromethyl) phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl) phenyl) piperidin-4-ol, as having good anti-tuberculosis activity. nih.gov However, these compounds also exhibited side effects in vivo, which may be attributable to the secondary pharmacology of the aryl piperidinol core. nih.gov

The importance of the piperidine ring is further highlighted by the fact that many marketed drugs contain this moiety, although they are often limited to a 1,4-disubstitution pattern. kcl.ac.uk This underscores the need for new synthetic strategies to access piperidines with more diverse substitution patterns. kcl.ac.uk

Influence of Aryl and Heteroaryl Substitutions

The nature of the aryl and heteroaryl groups attached to the core scaffold can also have a significant impact on activity. In a study of 1H-indole-2-carboxamide derivatives, it was found that a diethylamino group at the 4-position of the phenyl ring, along with a chloro or fluoro group at the C5 position of the indole (B1671886) ring, enhanced the modulatory potency at the CB1 receptor. unc.edu

Another study on a series of 4-aminodiphenylamine derivatives found that these compounds exhibited antioxidant, antimicrobial, and antibiofilm activity. mdpi.com The introduction of a nitrobenzofurazan (NBD) group via reaction with NBD-chloride led to novel derivatives with altered biological properties. mdpi.com

The influence of aryl substitutions is also evident in a series of 6-(ar)alkylamino-substituted uracil (B121893) derivatives. acs.org In this case, substituents at the meta-position of the phenyl ring in N⁶-phenethyluracil derivatives generally reduced potency compared to those with para-substituents. acs.org

The following table summarizes the key findings from these SAR studies:

| Compound Series | Key Structural Modifications | Impact on Biological Activity |

| 4-(4'-Chlorophenyl)-4-hydroxypiperidine derivatives | Substitution at the piperidine nitrogen | All derivatives showed significant analgesic activity. nih.govresearchgate.net |

| Piperidinol analogs | Substitution on the piperidine and phenyl rings | Identified compounds with good anti-tuberculosis activity, but also in vivo side effects. nih.gov |

| 1H-Indole-2-carboxamides | Diethylamino group at the 4-position of the phenyl ring; chloro or fluoro at C5 of the indole | Enhanced modulatory potency at the CB1 receptor. unc.edu |

| 4-Aminodiphenylamine derivatives | Introduction of an NBD group | Altered antioxidant, antimicrobial, and antibiofilm properties. mdpi.com |

| 6-(Ar)alkylamino-substituted uracil derivatives | Substituent position on the N⁶-phenethyluracil phenyl ring | Meta-substituents generally reduced potency compared to para-substituents. acs.org |

Linker Group Variation and its Impact on Biological Activity

In the optimization of lead compounds, the linker connecting different pharmacophoric elements is a critical determinant of biological activity. Alterations in the linker's length, flexibility, and chemical nature can profoundly influence how a molecule fits into a target's binding site, thereby affecting potency and selectivity.

In a series of 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine derivatives designed as inhibitors of Protein Kinase B (PKB), the linker between the 4-aminopiperidine (B84694) core and a lipophilic phenyl group was systematically varied. nih.gov Initial compounds with a direct benzyl (B1604629) substitution showed high clearance and low oral bioavailability, prompting an investigation into different linker groups to improve properties while retaining activity. nih.govacs.org

An ether-linked derivative was found to be as potent as the parent compound against PKB but lacked selectivity against the closely related Protein Kinase A (PKA), a common challenge in kinase inhibitor design. nih.govacs.org This lack of selectivity was attributed to the increased flexibility of the ether linker. nih.gov In contrast, introducing an amide linker led to varied outcomes. One isomeric amide showed reduced affinity for PKB, while another retained potent PKB inhibition and demonstrated a notable 14-fold selectivity over PKA. nih.govacs.org This highlights that subtle changes in linker geometry and type can be exploited to achieve desired selectivity profiles. The introduction of the amide bond, while constraining the linker, allowed the lipophilic substituent to adopt conformations that recovered productive interactions within the PKB active site while potentially reducing affinity for the PKA active site. nih.gov

Table 1: Impact of Linker Variation on Kinase Inhibition

| Compound (Linker Type) | PKB IC50 (nM) | PKA IC50 (nM) | Selectivity (PKA/PKB) | Reference |

|---|---|---|---|---|

| Ether Linker (Compound 19) | 110 | 110 | 1 | nih.gov |

| Amide Linker (Compound 20) | 3800 | >50000 | >13 | nih.gov |

| Isomeric Amide Linker (Compound 21) | 130 | 1800 | 14 | nih.gov |

Bioisosteric Replacements in Lead Optimization

Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to fine-tune the properties of a lead compound. researchgate.net It involves substituting an atom or a group of atoms with another that has a similar size, shape, and electronic configuration. cambridgemedchemconsulting.comresearchgate.net The goal is to improve potency, enhance selectivity, alter metabolic pathways, reduce toxicity, or circumvent existing patents. cambridgemedchemconsulting.comresearchgate.net Bioisosteres can be classical (atoms or groups with the same valency) or non-classical (functional groups with different numbers of atoms but similar steric and electronic properties). researchgate.net

This strategy has been applied to derivatives of the this compound scaffold. For instance, in the development of PKB inhibitors, the lipophilic 4-chlorobenzyl group of an initial lead compound was subjected to bioisosteric replacement to enhance selectivity against PKA. nih.gov Replacing the 4-chloro substituent with other halogen arrangements led to significant improvements. The introduction of a 2,4-dichlorobenzyl amide resulted in a 24-fold selectivity for PKB over PKA. nih.gov Further modifications with other less lipophilic 2,4-dihalobenzyl amides retained potent activity at PKB, although with some reduction in selectivity. nih.gov This demonstrates how subtle bioisosteric changes, such as repositioning or changing the halogen atoms on the phenyl ring, can modulate the interaction with specific amino acid residues within the target's active site, leading to optimized selectivity profiles. nih.govnih.gov

In Vitro Pharmacological Activity Assays

The pharmacological effects of this compound derivatives have been characterized through a variety of in vitro assays, establishing their potential as therapeutic agents for a range of diseases.

Cell-Based Functional Assays (e.g., Anti-proliferative, Antiviral, Antimicrobial)

Cell-based assays are crucial for determining the functional consequences of target engagement in a physiological context. Derivatives of this scaffold have demonstrated a broad spectrum of activities.

Anti-proliferative Activity: As inhibitors of the PKB/Akt signaling pathway, which is frequently dysregulated in cancer, these compounds have shown significant potential as anti-tumor agents. acs.org Certain 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides strongly inhibited the growth of human tumor xenografts, demonstrating their anti-proliferative effects in a cellular context. nih.govacs.org Similarly, novel homopiperazine (B121016) derivatives, which are structurally related, were evaluated for their anti-proliferative activity against the Reh B-cell leukemic cell line, with carboxamide derivatives showing greater potency than their carbothioamide counterparts. scirp.org

Antiviral Activity: A 4-aminopiperidine (4AP) scaffold was identified as an inhibitor of Hepatitis C Virus (HCV) assembly. nih.gov An extensive structure-activity relationship (SAR) campaign led to derivatives with increased potency against HCV, reduced in vitro toxicity, and improved pharmacological properties. Notably, these compounds acted synergistically with approved direct-acting antiviral agents, highlighting their potential role in combination therapies to prevent viral resistance. nih.gov

Antimicrobial Activity: Derivatives of the 1,4-disubstituted piperidine scaffold have been synthesized and evaluated for their activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Several compounds exhibited potent, nanomolar activity against both strains, with some showing higher selectivity indices than the reference drug chloroquine. nih.gov Furthermore, other piperidine derivatives have been investigated as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These compounds showed bactericidal activity and acted synergistically with other agents targeting the electron transport chain, presenting a promising strategy for tuberculosis treatment. nih.gov

Table 2: Antimicrobial Activity of Selected Piperidine Derivatives

| Compound | Target Organism | Assay Readout (IC50) | Reference |

|---|---|---|---|

| Compound 13b | P. falciparum (3D7 strain) | 4.19 nM | nih.gov |

| Compound 13b | P. falciparum (W2 strain) | 13.30 nM | nih.gov |

| Compound 12a | P. falciparum (W2 strain) | 11.06 nM | nih.gov |

| Compound 2 | M. tuberculosis (MenA inhibition) | 2.1 µM | nih.gov |

| Compound 11 | M. tuberculosis (MenA inhibition) | 3.5 µM | nih.gov |

Biochemical Enzyme Assays

To elucidate the mechanism of action at a molecular level, biochemical assays are used to measure the direct interaction between a compound and its purified enzyme target.

Derivatives of this compound have been extensively characterized using such assays. In the context of cancer research, radiometric filter binding assays were employed to quantify the inhibitory activity of these compounds against PKBβ and PKA. nih.govacs.org These assays measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide, allowing for the determination of IC₅₀ values. This approach was instrumental in optimizing compounds for both potency and selectivity, leading to nanomolar inhibitors with up to 150-fold selectivity for PKB over PKA. nih.govacs.org

In the field of infectious diseases, a cell-free prenyltransferase assay using radiolabeled farnesyl pyrophosphate was used to screen for inhibitors of MenA, an essential enzyme in the menaquinone pathway of Mycobacterium tuberculosis. nih.gov This assay directly measured the formation of the enzyme's product, enabling the identification of potent inhibitors. nih.gov

Additionally, derivatives have been designed as inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in cancer. An esterase assay using 4-nitrophenyl acetate (B1210297) as a substrate was used to determine the inhibition constants (Kᵢ) for various isoforms (hCA I, II, IX, and XII), identifying potent and selective inhibitors at nanomolar concentrations. nih.gov

Table 3: Biochemical Enzyme Inhibition by Piperidine Derivatives

| Compound Series | Enzyme Target | Inhibitory Activity | Reference |

|---|---|---|---|

| 4-Benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines | PKBβ | IC50 in low nM range | nih.gov |

| 4-Aminopiperidines | M. tuberculosis MenA | IC50 in low µM range | nih.gov |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA IX | Ki in low nM to sub-nM range | nih.gov |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA XII | Ki in low nM range | nih.gov |

Radioligand Displacement Assays

Radioligand displacement assays are a cornerstone of pharmacology for characterizing ligand-receptor interactions. These assays measure the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor, allowing for the determination of the compound's binding affinity (often expressed as Kᵢ or IC₅₀).

This technique has been applied to evaluate 4-aminopiperidine derivatives as potential N-type calcium channel blockers for the treatment of pain. nih.gov In these studies, active compounds identified from initial screening were tested for their ability to interact with N-type calcium channels in vitro. Although specific displacement data is not detailed in the abstract, the use of a radioligand assay was a key step in confirming the mechanism of action for the most promising compounds, which demonstrated potent activity in a rat model of neuropathic pain. nih.gov The assay would typically involve using a specific radiolabeled N-type calcium channel antagonist and measuring its displacement by the novel piperidine derivatives in a preparation containing the channels, such as membranes from a PC12 rat pheochromocytoma cell line. nih.gov

Protein Binding Studies (e.g., Bovine Serum Albumin)

The binding of a drug to plasma proteins, such as albumin, is a critical pharmacokinetic parameter that affects its distribution, metabolism, and availability to the target site. Bovine Serum Albumin (BSA) is often used as a model protein for these studies due to its structural homology to Human Serum Albumin (HSA). nih.gov

Fluorescence spectroscopy is a common technique to study these interactions. nih.gov The intrinsic fluorescence of tryptophan residues in albumin can be quenched upon binding of a ligand. This quenching can be analyzed to determine binding constants (Kₐ), the number of binding sites (n), and the nature of the binding forces (e.g., hydrophobic, hydrogen bonding, van der Waals forces). nih.govresearchgate.net

Table 4: Binding Parameters for 1-benzoyl-4-p-chlorophenyl thiosemicarbazide (B42300) (BCPT) with Serum Albumins

| Protein | Temperature (K) | Binding Constant (Kₐ) (L mol-1) | Number of Binding Sites (n) | Reference |

|---|---|---|---|---|

| BSA | 298 | 1.28 x 105 | 1.06 | nih.gov |

| 310 | 0.89 x 105 | 1.02 | nih.gov | |

| HSA | 298 | 4.21 x 105 | 1.16 | nih.gov |

| 310 | 2.01 x 105 | 1.09 | nih.gov |

Compound Index

In Vivo Pre-clinical Pharmacological Evaluation (Animal Models)

The in vivo evaluation of derivatives based on the 1-(4-chlorophenyl)piperidine scaffold is a critical step in determining their therapeutic potential. Animal models provide a complex biological system to assess efficacy, pharmacodynamics, and potential interactions of these compounds in a physiological setting.

Derivatives of the piperidine class have been evaluated in various in vivo disease models, particularly in oncology. These studies are crucial for establishing proof-of-concept before any potential clinical development.

One notable example is Vacquinol-1, a compound containing a 2-(4-chlorophenyl)quinolin-4-ylmethanol structure. Its therapeutic potential was investigated in glioblastoma, an aggressive and incurable form of brain cancer. nih.gov In preclinical studies using glioblastoma xenograft models, where human tumor cells are implanted in mice, Vacquinol-1 demonstrated significant oncolytic efficacy, inducing cancer cell death through a process of catastrophic vacuolization. nih.gov The stereochemistry of the compound was found to be a critical determinant of its in vivo anticancer activity. nih.gov

Similarly, other piperidine-containing structures have shown promise. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were assessed for their ability to inhibit Protein Kinase B (PKB/Akt), a key enzyme in cancer cell survival pathways. acs.org In vivo, representative compounds from this series effectively inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. acs.org

Another study focused on HO-3867, a difluorodiarylidenyl piperidone, in a murine xenograft model of human ovarian cancer (A2780). nih.gov HO-3867 was found to significantly inhibit the growth of ovarian xenografted tumors in a dose-dependent manner, without apparent toxicity to the animals. nih.gov This demonstrates the potential of the piperidone core structure in developing targeted cancer therapeutics.

Table 1: Efficacy of Piperidine Derivatives in Cancer Xenograft Models

| Compound Class | Cancer Model | Key Efficacy Finding | Reference |

|---|---|---|---|

| Quinoline Methanol (e.g., Vacquinol-1) | Glioblastoma | Induces cancer cell death via catastrophic vacuolization. | nih.gov |

| 4-Aminopiperidine-4-carboxamides | Human Tumor Xenografts | Strongly inhibited tumor growth. | acs.org |

| Difluorodiarylidenyl Piperidone (e.g., HO-3867) | Ovarian Cancer (A2780) | Significantly inhibited tumor growth in a dosage-dependent manner. | nih.gov |

The piperidine scaffold is a well-established pharmacophore in the development of analgesic agents. Several studies have evaluated derivatives of 4-(4'-chlorophenyl)-4-hydroxypiperidine and related structures for their pain-relieving properties in animal models. scispace.comnih.gov

A study on a series of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) derivatives utilized the hot plate methodology in mice to assess centrally mediated analgesic effects. scispace.com This test measures the latency time of the animals' response to a thermal stimulus, with an increase in latency indicating an analgesic effect. scispace.com In this study, several synthesized derivatives showed significant antinociceptive activity. scispace.com For instance, one of the most effective derivatives antagonized pain at a level comparable to the standard drug, morphine, showing highly significant analgesia from 30 to 150 minutes post-administration. scispace.com Other compounds in the series also displayed varying degrees of analgesic response at different time points. scispace.com

Another investigation into new 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives, substituted at the nitrogen atom, also confirmed significant analgesic activity in male Wistar rats using the tail-flick test, another thermal pain model. nih.gov The effects were compared against the reference drug pethidine. nih.gov Furthermore, research into compounds acting as both histamine (B1213489) H3 receptor antagonists and sigma-1 receptor antagonists, which feature a piperidine core, has revealed potent antinociceptive properties. nih.gov

Table 2: Analgesic Activity of 4-[4–chloro-3-(trifluoromethyl)phenyl]-4-piperidinol (TFMP) Derivatives in Hot Plate Test

| Compound | Maximum Effect (%) | Time of Maximum Effect (min) | Notes | Reference |

|---|---|---|---|---|

| Compound 1 | 66% | 30 | Displayed delay in latency time from 30–180 min. | scispace.com |

| Compound 3 | 113-120% | 30-150 | Most effective derivative, comparable to standard morphine. | scispace.com |

| Compound 4 | 68% | 120 | Showed analgesic response from 90–150 min. | scispace.com |

| Compound 7 | 88% | 30 | Analgesia gradually decreased after 30 min. | scispace.com |

In vivo studies are essential for confirming that a drug candidate engages its intended target and modulates relevant biological pathways in a living organism. For piperidine derivatives developed for oncology, this often involves measuring changes in specific biomarkers within tumor tissue from xenograft models.

For the 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides that inhibit PKB, in vivo studies confirmed that the compounds modulated biomarkers associated with the PKB signaling pathway. acs.org This provides direct evidence that the antitumor activity observed is linked to the intended mechanism of action.

More detailed biomarker analysis was conducted for the piperidone compound HO-3867 in ovarian cancer xenografts. nih.gov Western blot analysis of the tumor tissues after treatment showed that HO-3867 inhibited the phosphorylation of key signaling proteins, including STAT3 (at Tyr705 and Ser727) and JAK1. nih.gov This disruption of the JAK/STAT3 signaling pathway led to a reduction in downstream target proteins that promote cancer cell survival, such as Bcl-xL, Bcl-2, and survivin. nih.gov Concurrently, the treatment increased the levels of apoptotic markers like cleaved caspase-3 and poly ADP ribose polymerase (PARP), confirming the induction of apoptosis in the tumor tissue. nih.gov

Table 3: In Vivo Biomarker Modulation by Piperidine Derivatives in Cancer Models

| Compound Class | Cancer Model | Pathway/Biomarker(s) Modulated | Effect | Reference |

|---|---|---|---|---|

| 4-Aminopiperidine-4-carboxamides | Human Tumor Xenografts | PKB (Akt) signaling pathway | Modulation of downstream biomarkers. | acs.org |

| Difluorodiarylidenyl Piperidone (HO-3867) | Ovarian Cancer (A2780) | pSTAT3 (Tyr705, Ser727), JAK1 | Inhibition/Reduction | nih.gov |

| Bcl-xL, Bcl-2, survivin | Reduction | nih.gov | ||

| Cleaved caspase-3, PARP | Increase | nih.gov |

Investigating the synergistic potential of new compounds with existing drugs is a key strategy in drug development. Synergy occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. mdpi.com

In the context of piperidine derivatives with analgesic properties, a study demonstrated a synergistic interaction in animal models of pain. nih.gov Certain piperidine-based sigma-1 receptor antagonists were shown to potentiate the antinociceptive effects of loperamide, a peripherally acting opioid agonist. nih.gov This finding suggests that such derivatives could potentially be used in combination therapies to enhance pain relief.

The principle of synergy is widely applied in cancer therapy. mdpi.com For example, bioactive compounds like epigallocatechin gallate (EGCG) from green tea have been shown to have synergistic cytotoxic effects on cancer cells when combined with chemotherapeutics such as cisplatin. mdpi.com While specific studies on co-administration of this compound derivatives with standard chemotherapies were not detailed in the reviewed literature, the established precedent for synergistic interactions with other piperidine-like molecules in both pain and cancer models provides a strong rationale for pursuing such investigations. nih.govmdpi.com

Computational and Theoretical Investigations of 1 4 Chlorophenyl Piperidin 4 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and energetic properties of molecules. These methods are instrumental in predicting molecular geometries, reaction pathways, and various spectroscopic properties.

Density Functional Theory (DFT) Analysis

Density Functional Theory (DFT) has become a important method in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like 1-(4-chlorophenyl)piperidin-4-amine. DFT calculations can elucidate the distribution of electron density, molecular orbital energies, and other electronic properties that govern the molecule's behavior. nih.govresearchgate.net

In the context of substituted piperidines, DFT studies, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to determine optimized geometries and reactivity parameters. nih.govresearchgate.net For instance, studies on related piperidin-4-one imine derivatives have utilized DFT to calculate parameters such as chemical potential, which indicates the reactivity of the compounds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. imperial.ac.uk The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the amine group and the chlorophenyl ring. The LUMO, conversely, would be distributed over the electron-deficient regions. The analysis of the HOMO-LUMO gap would provide insights into its potential for charge transfer interactions, which are fundamental to many biological processes.

A study on a related piperidine (B6355638) derivative, (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone, calculated the HOMO-LUMO energy gap to be 4.1972 eV, indicating its stability. researchgate.net Similar calculations for this compound would be invaluable in assessing its electronic characteristics.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Piperidine Derivative

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone | - | - | 4.1972 |

Note: Data is for a related compound to illustrate the type of information obtained from FMO analysis. Specific values for this compound would require dedicated calculations.

For instance, the synthesis of 4-chloro-piperidine derivatives has been studied through a NbCl5 mediated aza-Prins type cyclization. rasayanjournal.co.in The proposed mechanism involves the opening of an epoxide ring followed by an intramolecular migration of hydrogen and nucleophilic attack by an amine. rasayanjournal.co.in DFT calculations could be used to model this entire pathway, providing energetic details for each step and confirming the plausibility of the proposed mechanism.

While a specific reaction mechanism elucidation for the synthesis of this compound is not detailed in the provided search results, a plausible synthetic route could involve the reductive amination of 1-(4-chlorophenyl)piperidin-4-one. DFT could be employed to study the mechanism of this reaction, including the formation of the imine intermediate and its subsequent reduction.

Conformational Analysis and Energetic Stability

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the most stable conformations of a molecule and the energy barriers between them.

For this compound, the piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for six-membered rings. The substituents on the piperidine ring—the 4-chlorophenyl group at the 1-position and the amine group at the 4-position—can exist in either axial or equatorial positions.

The relative energetic stability of these different conformations can be determined using computational methods. Generally, bulky substituents prefer to occupy the equatorial position to minimize steric hindrance. Therefore, it is likely that the most stable conformation of this compound has both the 4-chlorophenyl and the amine groups in equatorial positions. However, specific calculations would be needed to confirm this and to quantify the energy differences between various conformations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, particularly molecular docking, are essential for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein. usb.ac.ird-nb.info This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. usb.ac.ir

A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and calculating the binding affinity, which is often expressed as a docking score. The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed.

For example, in docking studies of other piperidine derivatives, the piperidone ring's carbonyl group has been shown to form hydrogen bonds with key amino acid residues in the target protein's active site. nih.gov Similarly, the amine group of this compound would be expected to act as a hydrogen bond donor, while the nitrogen atom of the piperidine ring could act as a hydrogen bond acceptor. The 4-chlorophenyl group could participate in hydrophobic and aromatic stacking interactions.

Table 2: Illustrative Molecular Docking Data for Chloro-Substituted Piperidone Derivatives

| Compound | Target | Binding Free Energy (kcal/mol) |

| Chloro-substituted 3,5-bis(arylidene)-4-piperidone 5e | 20S Proteasome | -8.43 |

| Chloro-substituted 3,5-bis(arylidene)-4-piperidone 5f | 20S Proteasome | -8.80 |

| Chloro-substituted 3,5-bis(arylidene)-4-piperidone 5g | 20S Proteasome | -9.12 |

| Chloro-substituted 3,5-bis(arylidene)-4-piperidone 5h | 20S Proteasome | -8.49 |

Source: Adapted from a study on aminothiazolylacetamido-substituted 3,5-bis(arylidene)-4-piperidone derivatives. nih.gov

The results of such a study would provide valuable hypotheses about the potential biological targets of this compound and could guide the design of future experimental studies.

Homology Modeling of Receptor Structures